Thiarabine
CAS No.: 6599-17-7
Cat. No.: VC0545188
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6599-17-7 |
|---|---|
| Molecular Formula | C9H13N3O4S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 |
| Standard InChI Key | GAKJJSAXUFZQTL-CCXZUQQUSA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O |
| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Biochemical Properties
Molecular Architecture
Thiarabine's structure features a cytosine base linked to a 4-thioarabinofuranosyl sugar moiety, distinguishing it from conventional nucleoside analogues like cytarabine (ara-C). The substitution of oxygen with sulfur at the 4'-position of the sugar ring confers enhanced metabolic stability and altered substrate specificity for nucleoside transporters . Key structural attributes include:
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Stereochemistry: The (2R,3S,4S,5R) configuration of the thiolane ring ensures proper orientation for intracellular phosphorylation .
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Hydrogen-bonding capacity: The 4-amino group on the pyrimidin-2-one base facilitates interactions with DNA polymerase active sites .
Table 1: Comparative Structural Features of Thiarabine and Cytarabine
| Property | Thiarabine | Cytarabine |
|---|---|---|
| Sugar Modification | 4'-thioarabinofuranosyl | Arabinofuranosyl |
| Molecular Weight | 259.28 g/mol | 243.22 g/mol |
| Bioavailability (Oral) | ~16% | <1% |
| Plasma Half-life | 6–8 hours | 10–15 minutes |
This structural optimization enables prolonged intracellular retention of Thiarabine's active metabolite, 5'-triphosphate (Thiarabine-TP), which persists in tumor cells 3–5 times longer than cytarabine-TP .
Mechanism of Action: DNA Synthesis Inhibition and Beyond
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Phosphorylation Kinetics: Thiarabine undergoes stepwise phosphorylation by deoxycytidine kinase (dCK) to its triphosphate form with 2–3-fold higher efficiency than cytarabine in leukemia cells .
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DNA Polymerase Inhibition: Thiarabine-TP competitively inhibits DNA polymerase α and β with IC₅₀ values of 0.8 μM and 2.1 μM, respectively—10-fold lower than cytarabine-TP .
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Epigenetic Modulation: Preliminary data suggest Thiarabine may downregulate DNA methyltransferase 1 (DNMT1) activity, potentially synergizing with hypomethylating agents .
These mechanisms collectively disrupt DNA replication and repair, particularly in rapidly dividing cancer cells.
Preclinical Efficacy Across Tumor Models
Hematologic Malignancies
In a pivotal study evaluating seven human xenograft models, Thiarabine induced complete remission in 100% of HL-60 (acute promyelocytic leukemia) and AS283 (B-cell lymphoma) models at 60 mg/kg/day administered intraperitoneally . Comparative efficacy data against standard therapies are summarized below:
Table 2: Tumor Growth Inhibition in Hematologic Models
| Model (Cell Line) | Thiarabine TGI (%) | Cytarabine TGI (%) | Clofarabine TGI (%) |
|---|---|---|---|
| HL-60 (Leukemia) | 100 (Cures) | 78 | 85 |
| AS283 (Lymphoma) | 100 (Cures) | 65 | 72 |
| MOLT-4 (Leukemia) | 92 | 60 | 68 |
Notably, Thiarabine maintained superiority over gemcitabine in six of seven models and outperformed fludarabine in all tested lymphoma lines .
Solid Tumors and Combination Therapies
Contrary to cytarabine's limited solid tumor activity, Thiarabine demonstrated robust efficacy in colorectal (HT-29) and pancreatic (MIA PaCa-2) xenografts. When combined with clofarabine, it achieved 66% cure rates in colorectal models versus 22% for cytarabine/clofarabine combinations . Mechanistic synergy arises from:
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Clofarabine-mediated depletion of deoxycytidine triphosphate (dCTP), enhancing Thiarabine-TP incorporation .
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Complementary inhibition of ribonucleotide reductase (RRM1/RRM2) by both agents .
Recent investigations with checkpoint inhibitors revealed enhanced antitumor immunity. In PD-L1-expressing MC38 colon carcinoma models, Thiarabine (90 mg/kg Q4Dx3) combined with pembrolizumab reduced tumor burden by 89% versus 67% for monotherapy .
Expanding Horizons: Rheumatoid Arthritis and Autoimmune Applications
Unexpected preclinical findings positioned Thiarabine as a candidate for rheumatoid arthritis (RA) therapy. In collagen-induced arthritis models:
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Prophylactic Regimen: 60 mg/kg/day prevented joint inflammation in 100% of subjects, with histological scores comparable to healthy controls .
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Therapeutic Efficacy: 40 mg/kg/day reduced synovitis scores by 78% and cartilage erosion by 82%, matching methotrexate's performance .
Proposed immunomodulatory mechanisms include:
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Suppression of TNF-α and IL-6 production in synovial fluid (70–80% reduction) .
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Inhibition of osteoclast differentiation via RANKL pathway modulation .
Clinical Development and Pharmacokinetic Profile
Phase I/II Trials
Three completed Phase I trials (N=112) established a maximum tolerated dose (MTD) of 40 mg/m²/day for 5-day infusion cycles . Key outcomes:
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Hematologic Cancers: 3 complete responses (CR) and 7 partial responses (PR) in relapsed/refractory AML .
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Solid Tumors: Disease stabilization ≥6 months in 15% of pancreatic and colorectal cancer patients .
Table 3: Pharmacokinetic Parameters (40 mg/m² Dose)
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ | 2.8 ± 0.6 μM |
| T₁/₂ (Elimination) | 7.2 ± 1.4 hours |
| AUC₀–24 | 18.7 ± 3.2 μM·h |
| Oral Bioavailability | 15.9% |
The oral bioavailability (~16%) and once-daily dosing capability represent significant advantages over intravenous cytarabine .
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